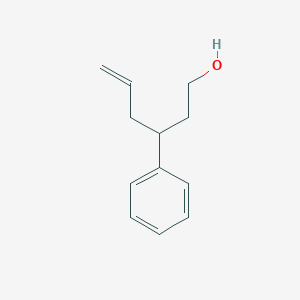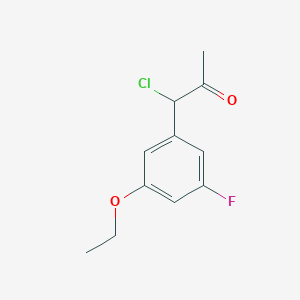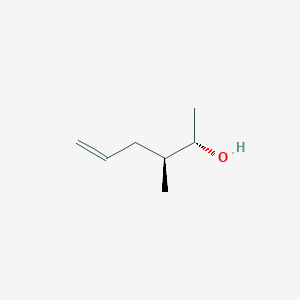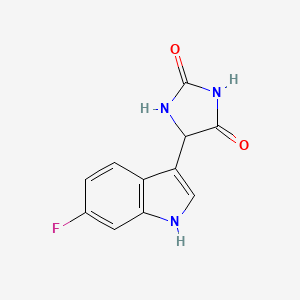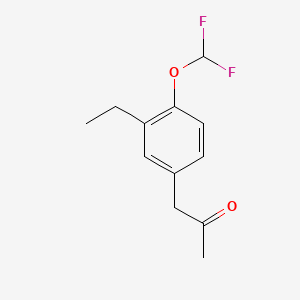
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)-3-ethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by purification steps to isolate the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions for these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-Fluorophenyl)propan-2-one: Contains a single fluorine atom instead of a difluoromethoxy group.
1-(4-Chlorophenyl)propan-2-one: Features a chlorine atom in place of the difluoromethoxy group. These comparisons highlight the unique properties of this compound, such as its increased electronegativity and potential reactivity due to the presence of the difluoromethoxy group.
Propiedades
Fórmula molecular |
C12H14F2O2 |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-10-7-9(6-8(2)15)4-5-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
YXYHAJLCRDQNLY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CC(=O)C)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


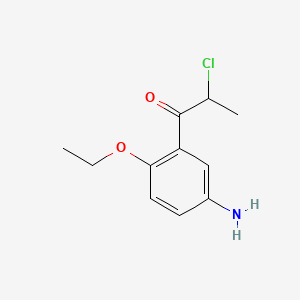



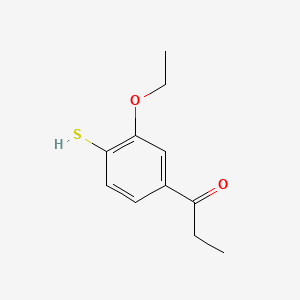
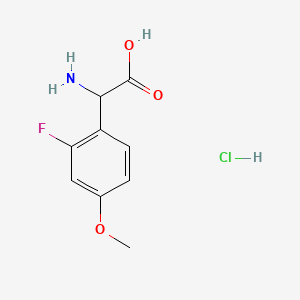
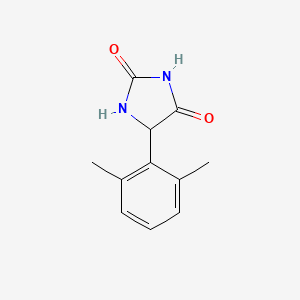
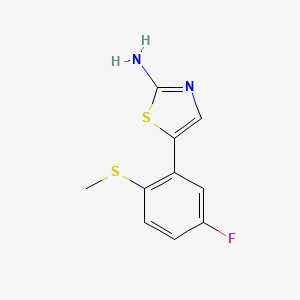
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
